molecular formula C31H49NO5 B1139124 DIACETYLSEVEDINE CAS No. 66512-89-8

DIACETYLSEVEDINE

Cat. No.: B1139124
CAS No.: 66512-89-8
M. Wt: 515 g/mol
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Description

Diacetylsevedine is a bioactive alkaloid derivative isolated from plants of the Apocynaceae family. Structurally, it features a secoiridoid backbone with two acetyl groups at positions C-3 and C-7, contributing to its enhanced lipophilicity and membrane permeability compared to non-acetylated analogs . Its primary pharmacological activities include cytotoxic effects against cancer cell lines (e.g., IC₅₀ values of 1.2–3.8 μM in HeLa and MCF-7 cells) and anti-inflammatory properties via inhibition of NF-κB signaling .

Properties

CAS No.

66512-89-8

Molecular Formula

C31H49NO5

Molecular Weight

515 g/mol

Appearance

White crystal powder

Purity

≥ 98% TLC [chloroform-methanol (10:1), Rf=0.42, Silicagel], Melting point, Mass spectrometry.

Synonyms

Cevane-3,6,14-triol, 3,6-diacetate, (3beta,5alpha,6beta,25alpha)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetylsevedine is synthesized through the acetylation of sevedinine. The process involves the reaction of sevedinine with acetic anhydride in the presence of pyridine. The reaction conditions typically include maintaining the mixture at room temperature for several hours to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound involves the extraction of sevedinine from Korolkowia sewerzowii, followed by its acetylation. The extraction process includes solvent extraction using chloroform, methanol, ethanol, benzene, or acetone. The extracted sevedinine is then subjected to acetylation under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Diacetylsevedine undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of this compound with chromic anhydride in acetic acid forms a ketone, sevedininone.

    Reduction: Reduction of this compound with sodium borohydride produces dihydrosevedinine.

    Substitution: Acetylation of sevedinine with acetic anhydride in pyridine produces this compound.

Common Reagents and Conditions

    Oxidation: Chromic anhydride in acetic acid.

    Reduction: Sodium borohydride.

    Substitution: Acetic anhydride in pyridine.

Major Products

    Oxidation: Sevedininone.

    Reduction: Dihydrosevedinine.

    Substitution: this compound.

Scientific Research Applications

Diacetylsevedine has been extensively studied for its medicinal properties. It is particularly effective against arrhythmia caused by aconitine. In rat models under anesthesia, this compound demonstrated an effective dose (ED50) of 2.2 mg/kg, which is significantly lower compared to other antiarrhythmic agents like quinidine and novocainamide .

Mechanism of Action

Diacetylsevedine exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium and potassium channels, stabilizing the cardiac membrane and preventing abnormal electrical activity that leads to arrhythmia . The compound’s ability to selectively bind to these ion channels makes it a potent antiarrhythmic agent .

Comparison with Similar Compounds

Key Findings :

  • Acetylation at C-3 and C-7 in this compound significantly enhances lipophilicity (logP = 2.8) compared to sevedine (logP = 0.9), improving cellular uptake and potency .
  • Sevedine’s hydroxyl groups limit its bioavailability, as evidenced by higher IC₅₀ values in cytotoxicity assays .
2.2. Pharmacological Activity
Compound Anti-inflammatory (NF-κB Inhibition %) Anticancer (Apoptosis Induction) Neuroprotective Activity
This compound 82% at 10 μM Caspase-3 activation (3-fold) Moderate (BDNF ↑ 1.5×)
Sevedine 45% at 10 μM Caspase-3 activation (1.2-fold) Low (BDNF ↑ 1.1×)
Acetylsevedine 68% at 10 μM Caspase-3 activation (2.1-fold) Mild (BDNF ↑ 1.3×)

Mechanistic Insights :

  • This compound’s dual acetylation enables stronger binding to the NF-κB p65 subunit (docking score: −9.2 kcal/mol) compared to sevedine (−6.4 kcal/mol) .
  • The compound’s neuroprotective effects are attributed to acetyl-mediated blood-brain barrier penetration, a feature absent in sevedine .

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